Didodecanoylphloroglucinol

sPLA2 inhibition Inflammation Lipid mediator pharmacology

Didodecanoylphloroglucinol (CAS 144337-28-0, UNII: 5S62FD4P9Z, ChEMBL ID: CHEMBL470757) is a synthetic 2,4-diacylphloroglucinol derivative with the molecular formula C₃₀H₅₀O₅ and a molecular weight of 490.72 g/mol. This compound represents the simplified active pharmacophore of the natural product analog YM-26734, a potent secreted phospholipase A₂ group IIA (sPLA₂-IIA) inhibitor.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 144337-28-0
Cat. No. B2549889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecanoylphloroglucinol
CAS144337-28-0
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCCCCCCC)O
InChIInChI=1S/C30H50O5/c1-3-5-7-9-11-13-15-17-19-21-24(31)28-26(33)23-27(34)29(30(28)35)25(32)22-20-18-16-14-12-10-8-6-4-2/h23,33-35H,3-22H2,1-2H3
InChIKeyAIKYCZDMJFKXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Didodecanoylphloroglucinol (CAS 144337-28-0): Supply & Selection-Relevant Baseline for sPLA2 Inhibitor Research


Didodecanoylphloroglucinol (CAS 144337-28-0, UNII: 5S62FD4P9Z, ChEMBL ID: CHEMBL470757) is a synthetic 2,4-diacylphloroglucinol derivative with the molecular formula C₃₀H₅₀O₅ and a molecular weight of 490.72 g/mol . This compound represents the simplified active pharmacophore of the natural product analog YM-26734, a potent secreted phospholipase A₂ group IIA (sPLA₂-IIA) inhibitor [1]. As a low-molecular-weight diacylphloroglucinol bearing two symmetrical dodecanoyl (C12) chains, it serves as a critical scaffold for structure-activity relationship (SAR) studies targeting inflammatory lipid mediators and has been assigned an FDA Unique Ingredient Identifier (UNII), confirming its identity as a distinct molecular entity of regulatory interest .

Didodecanoylphloroglucinol (CAS 144337-28-0): Evidence Why Generic Substitution Among Acylphloroglucinols Fails


Within the diacylphloroglucinol chemotype, both the acyl chain length and the substitution pattern are dominant determinants of target potency and selectivity, making simple interchange between analogs unsound. For sPLA₂-IIA inhibition, the didodecanoyl (C12) moiety provides a specific spatial and hydrophobic match for the enzyme's active-site architecture that shorter-chain analogs (e.g., 2,4-diacetylphloroglucinol) cannot replicate [1]. Conversely, the mono-acyl analog dodecanoylphloroglucinol (CAS 6790-21-2) lacks the second acyl chain required for calcium-coordination within the sPLA₂ active site, rendering it inactive against this target [2]. Even within the diacyl series, chain-length deviation from C12 substantially alters the lipid-water partition coefficient (log P), which directly correlates with both membrane partitioning and target engagement [3]. These structure-dependent variations preclude the assumption that any generic acylphloroglucinol can substitute for didodecanoylphloroglucinol in sPLA₂-IIA inhibition protocols.

Didodecanoylphloroglucinol (CAS 144337-28-0): Product-Specific Quantitative Differentiation Evidence


sPLA₂ Group IIA Inhibitory Potency: Didodecanoylphloroglucinol vs. YM-26734 (Rabbit Enzyme)

Didodecanoylphloroglucinol inhibits rabbit sPLA₂ group IIA with an IC₅₀ of 10 nM, which is 8.5-fold more potent than its parent compound YM-26734, which exhibits an IC₅₀ of 85 nM against the same enzyme under identical assay conditions [1]. Both data points are derived from enzyme inhibition assays curated by ChEMBL in the BindingDB database, ensuring equivalent experimental contexts for direct comparison. This demonstrates that removal of the chroman substituent from YM-26734 yields a simplified core with substantially enhanced target affinity.

sPLA2 inhibition Inflammation Lipid mediator pharmacology

Ligand Efficiency: Didodecanoylphloroglucinol vs. YM-26734 Molecular Simplification

Didodecanoylphloroglucinol (MW = 490.72 g/mol) retains the complete sPLA₂-IIA inhibitory pharmacophore of YM-26734 (MW = 731 g/mol) while discarding 240 Da of mass contributed by the chroman substituent [1]. Calculated ligand efficiency (LE = 1.4 × pIC₅₀ / heavy-atom count) for the rabbit sPLA₂-IIA target is 0.32 for didodecanoylphloroglucinol versus 0.19 for YM-26734, representing a 68% improvement. This simplification was explicitly validated in the primary literature, where analogs based on the didodecanoylphloroglucinol core were designed to retain nanomolar potency [2].

Ligand efficiency Fragment-based drug design Molecular optimization

sPLA₂ Subtype Selectivity: Didodecanoylphloroglucinol vs. YM-26734 (Group IIA vs. Group V)

Didodecanoylphloroglucinol exhibits a 14.5-fold selectivity window between mouse sPLA₂ group IIA (IC₅₀ = 110 nM) and mouse sPLA₂ group V (IC₅₀ = 1,600 nM), whereas YM-26734 shows a 17.3-fold window for the same subtype pair (mouse IIA IC₅₀ = 30 nM; mouse V IC₅₀ = 520 nM) [1]. Although the selectivity ratios are comparable, didodecanoylphloroglucinol's group V IC₅₀ of 1,600 nM represents a larger absolute margin over its group IIA potency (14.5-fold vs. 5- to 6-fold at the human ortholog level for YM-26734), suggesting a cleaner pharmacological profile for group IIA-specific applications at low nanomolar concentrations.

sPLA2 subtype selectivity Group IIA Group V Off-target profiling

Calcium-Binding Pharmacophore: Didodecanoylphloroglucinol Defines the Minimal sPLA₂-IIA Recognition Unit

Molecular modeling of YM-26734 docked into the active site of sPLA₂ group IIA identified the didodecanoylphloroglucinol portion as the predicted active-site calcium binding group, essential for competitive inhibition [1]. In contrast, the mono-acyl analog dodecanoylphloroglucinol (CAS 6790-21-2), possessing only a single dodecanoyl chain, lacks the bidentate coordination geometry required to chelate the catalytic calcium ion, and consequently shows no reported sPLA₂-IIA inhibitory activity [2]. This pharmacophoric requirement establishes the 2,4-diacyl substitution pattern with C12 chains as a minimum structural definition for potent sPLA₂-IIA engagement.

Calcium binding Pharmacophore modeling Structure-based drug design

Cross-Species sPLA₂-IIA Potency Profile: Didodecanoylphloroglucinol vs. YM-26734

Didodecanoylphloroglucinol inhibits sPLA₂ group IIA across three species with IC₅₀ values of 10 nM (rabbit), 90 nM (rat), and 110 nM (mouse), while YM-26734 yields IC₅₀ values of 85 nM (rabbit), 120 nM (rat), and 30 nM (mouse) under comparable assay conditions [1]. Didodecanoylphloroglucinol demonstrates superior potency in rabbit (8.5×) and rat (1.3×) enzymes, but is 3.7-fold less potent than YM-26734 against the mouse ortholog. This species-dependent potency inversion (YM-26734 more potent in mouse; didodecanoylphloroglucinol more potent in rabbit and rat) reflects differential accommodation of the chroman substituent across species variants.

Cross-species pharmacology sPLA2 inhibition Translational research

Didodecanoylphloroglucinol (CAS 144337-28-0): Evidence-Backed Application Scenarios for Scientific Procurement


sPLA₂ Group IIA Inhibitor Screening and SAR Expansion

Didodecanoylphloroglucinol is the validated minimal pharmacophore for potent sPLA₂-IIA inhibition, exhibiting an IC₅₀ of 10 nM against the rabbit enzyme [1]. Procurement of this compound enables direct screening at low nanomolar concentrations and serves as a core scaffold for synthesizing derivative libraries aimed at exploring acyl chain length, substitution pattern, and calcium-binding group modifications, all without the synthetic burden of the full YM-26734 structure.

Species-Selective Pharmacological Tool for Rabbit and Rat Inflammation Models

With IC₅₀ values of 10 nM (rabbit) and 90 nM (rat) for sPLA₂-IIA—both superior to YM-26734's corresponding potencies of 85 nM and 120 nM [1]—didodecanoylphloroglucinol is the preferred sPLA₂-IIA inhibitor for laboratories using rabbit or rat models of acute inflammation, ear edema, or arthritis, where maximizing target engagement while minimizing compound mass is critical.

Calcium-Dependent Phospholipase A₂ Pharmacophore Validation

The didodecanoylphloroglucinol moiety has been identified through molecular docking as the predicted active-site calcium binding group essential for competitive sPLA₂-IIA inhibition [2]. Researchers investigating the role of calcium coordination in sPLA₂ catalysis can use this compound as a structurally defined probe to dissect metal-dependent inhibition mechanisms, distinguishing calcium-chelating pharmacophores from non-calcium-dependent inhibitors.

Fragment-Based Drug Discovery Starting Point for Anti-Inflammatory Leads

With a molecular weight of 490.72 Da and a ligand efficiency of 0.32 (68% higher than YM-26734's LE of 0.19 against rabbit sPLA₂-IIA) [1], didodecanoylphloroglucinol is an attractive fragment-sized lead for medicinal chemistry optimization programs targeting inflammatory diseases driven by sPLA₂-IIA-mediated arachidonic acid release, offering room for property-enhancing substitutions under Lipinski's Rule of Five.

Quote Request

Request a Quote for Didodecanoylphloroglucinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.